molecular formula C24H26O B160554 2,4-bis(2-phenylpropan-2-yl)phenol CAS No. 2772-45-4

2,4-bis(2-phenylpropan-2-yl)phenol

Cat. No.: B160554
CAS No.: 2772-45-4
M. Wt: 330.5 g/mol
InChI Key: FMUYQRFTLHAARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2,4-bis(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,4-bis(2-phenylpropan-2-yl)phenol can be compared with other phenolic compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

2,4-bis(2-phenylpropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYQRFTLHAARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029241
Record name 2,4-Bis(1-methyl-1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2772-45-4
Record name 2,4-Dicumylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2772-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Bis(1-methyl-1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(1-methyl-1-phenylethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This intermediate is made by reacting a mixture of 705.8 grams (7.5 moles) of phenol with 1772.7 grams (15 moles) of alpha-methylstyrene in the presence of 25.7 grams (0.135 moles) of p-toluenesulfonic acid monohydrate catalyst. This mixture is heated under nitrogen at 140° C. for 2.5 hours. The reaction mixture is cooled to 110° C. and 1125 ml of toluene is added. After washing the resulting solution at 80° C. with 750 ml of an aqueous solution of 37.5 grams of sodium carbonate and 75 grams of sodium chloride the organic phase is washed thrice with 1000 ml of aqueous sodium chloride solution; then dried over anhydrous sodium sulfate; filtered and vacuum distilled. The above-named product is obtained as the main fraction boiling at 172°-175° C./0.15-0.18 mm Hg in a yield of 1229.8 grams (49.6% of theory). The product melts at 63°-65° C.
Quantity
705.8 g
Type
reactant
Reaction Step One
Quantity
1772.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This intermediate was made by the general procedure of U.S. Pat. No. 2,714,120 by reacting a mixture of 705.8 grams (7.5 moles) of phenol with 1772.7 grams (15 moles) of α-methylstyrene in the presence of 25.7 grams (0.135 moles) of p-toluenesulfonic acid monohydrate catalyst. This mixture was heated under nitrogen at 140° C. for 2.5 hours. The reaction mixture was cooled to 110° C. and 1125 ml of toluene was added. After washing the resulting solution at 80° C. with 750 ml of an aqueous solution of 37.5 grams of sodium carbonate and 75 grams of sodium chloride, the organic phase was washed thrice with 1000 ml of aqueous sodium chloride solution; then dried over anhydrous sodium sulfate; filtered and vacuum distilled. The above-named product was obtained as the main fraction boiling at 172°-175° C./0.15-0.18 mm Hg in a yield of 1229.8 grams (49.6% of theory). The product melted 63° -65° C.
Quantity
705.8 g
Type
reactant
Reaction Step One
Quantity
1772.7 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
catalyst
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-bis(2-phenylpropan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2,4-bis(2-phenylpropan-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-bis(2-phenylpropan-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
2,4-bis(2-phenylpropan-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
2,4-bis(2-phenylpropan-2-yl)phenol
Reactant of Route 6
Reactant of Route 6
2,4-bis(2-phenylpropan-2-yl)phenol
Customer
Q & A

Q1: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in mosquito oviposition behavior?

A: Research indicates that 2,4-Bis(1-methyl-1-phenylethyl)phenol acts as an interspecific chemical signal influencing the oviposition behavior of Anopheles gambiae mosquitoes. Its presence, often associated with Culex quinquefasciatus larvae and egg rafts, has been shown to deter An. gambiae from laying eggs in the same habitat. This suggests a potential role for this compound in developing alternative mosquito control strategies. []

Q2: How was 2,4-Bis(1-methyl-1-phenylethyl)phenol identified in the context of mosquito oviposition?

A: Scientists employed a combination of behavioral assays and sophisticated analytical techniques. Initially, they observed that An. gambiae mosquitoes avoided laying eggs in water containing C. quinquefasciatus larvae or egg rafts. Subsequently, they used dynamic and static trapping systems to collect volatiles emitted by these organisms. Gas chromatography-mass spectrometry (GC-MS) analysis of these volatiles led to the identification of 2,4-Bis(1-methyl-1-phenylethyl)phenol as a key component. []

Q3: Beyond mosquitoes, what other biological activities are associated with 2,4-Bis(1-methyl-1-phenylethyl)phenol?

A: 2,4-Bis(1-methyl-1-phenylethyl)phenol has demonstrated potential in plant disease control. Studies have shown that Aspergillus terreus ANU-301, a soil-borne fungus, produces this compound, which exhibits significant inhibitory activity against the plant pathogen Dickeya chrysanthemi (Dc). Application of 2,4-Bis(1-methyl-1-phenylethyl)phenol effectively protected potato tubers from soft rot disease caused by Dc. []

Q4: What is known about the structural characteristics of 2,4-Bis(1-methyl-1-phenylethyl)phenol?

A: 2,4-Bis(1-methyl-1-phenylethyl)phenol possesses a unique structure characterized by a central phenol ring substituted with two bulky 1-methyl-1-phenylethyl groups. X-ray crystallography studies reveal a specific torsion angle of approximately 129.95° for the C-C bond connecting the benzyl carbon to the phenol ring ortho to the hydroxyl group. This deviation from the expected value (~50°) suggests potential influence from intermolecular interactions such as O-H⋯O hydrogen bonding and edge-face π bonding. []

Q5: Are there any potential applications of 2,4-Bis(1-methyl-1-phenylethyl)phenol in drug discovery?

A: Research suggests that 2,4-Bis(1-methyl-1-phenylethyl)phenol exhibits antihistaminic activity exceeding that of the reference drug terfenadine. This finding, derived from a mathematical topology model predicting antihistaminic activity, highlights the potential of this compound as a candidate for developing new antihistamine drugs. []

Q6: Has 2,4-Bis(1-methyl-1-phenylethyl)phenol been found in natural sources?

A: Yes, 2,4-Bis(1-methyl-1-phenylethyl)phenol has been isolated from various natural sources. Notably, it was identified as a constituent of the chloroform-soluble extract of the soft coral Sarcophyton trocheliophorum. This finding underscores the chemical diversity of marine organisms and their potential as sources of novel bioactive compounds. []

Q7: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in Allomyrina dichotoma larvae?

A: Analysis of Allomyrina dichotoma larvae revealed 2,4-Bis(1-methyl-1-phenylethyl)phenol as a major component of their volatile oil profile, constituting approximately 5.47%. This finding contributes to our understanding of the chemical ecology of these insects and their potential role in ecosystems. []

Q8: Has 2,4-Bis(1-methyl-1-phenylethyl)phenol been investigated for potential diuretic and laxative properties?

A: Research on the bark extract of Avicennia officinalis L., traditionally used for its diuretic and laxative properties, led to the identification of 2,4-Bis(1-methyl-1-phenylethyl)phenol as a potential bioactive component. Molecular docking studies further revealed that 2,4-Bis(1-methyl-1-phenylethyl)phenol exhibits strong binding affinity to relevant receptors, supporting its potential as a drug candidate for hypertension, edema, and constipation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.